

Application Notes and Protocols: Synthesis and Optimization of PROTAC EGFR Degradar 9 (C6)

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Compound of Interest

Compound Name: PROTAC EGFR degrader 9

Cat. No.: B15613968

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Abstract

This document provides a comprehensive guide to the synthesis and biological characterization of **PROTAC EGFR degrader 9**, also identified as compound C6. This molecule is a potent and orally active CRBN-based Proteolysis Targeting Chimera (PROTAC) designed to degrade specific mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those harboring the C797S resistance mutation. This protocol includes a detailed, step-by-step synthesis procedure, characterization data, and biological activity summaries. Additionally, visual diagrams of the synthetic workflow, mechanism of action, and the targeted EGFR signaling pathway are provided to facilitate a deeper understanding of this compound.

Introduction

The emergence of drug resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC) remains a significant clinical challenge. The tertiary C797S mutation, in particular, confers resistance to third-generation inhibitors like osimertinib. PROTAC technology offers a promising strategy to overcome this resistance by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity. **PROTAC EGFR degrader 9 (C6)** has been developed as a potent degrader of various EGFR mutants, including the osimertinib-resistant L858R/T790M/C797S triple mutant, while sparing the wild-type EGFR, thus suggesting a favorable therapeutic window.^{[1][2][3]}

Data Presentation

Table 1: Biological Activity of PROTAC EGFR Degradator 9 (C6)

Target/Cell Line	Assay Type	Value	Reference
EGFRL858R/T790M/C797S	DC50	10.2 nM	[1] [2] [3]
EGFRL858R/T790M/C797S	Kd	240.2 nM	[1]
EGFRDel19/T790M/C797S	DC50	36.5 nM	[1]
EGFRL858R/T790M	DC50	88.5 nM	[1]
EGFRDel19	DC50	75.4 nM	[1]
EGFRWT	DC50	>300 nM	[1]
H1975-TM (harboring EGFRL858R/T790M/C797S)	IC50	10.3 nM	[2]
PC-9-TMb (harboring EGFRDel19/T790M/C797S)	IC50	43.5 nM	[1]
H1975 (harboring EGFRL858R/T790M)	IC50	46.2 nM	[1]
PC-9 (harboring EGFRDel19)	IC50	17.5 nM	[1]
A549 (harboring EGFRWT)	IC50	97.5 nM	[1]

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration;
Kd: Dissociation constant.

Table 2: Characterization Data for PROTAC EGFR Degradar 9 (C6)

Property	Value
Molecular Formula	C45H48F3N9O6S
Molecular Weight	899.98
Appearance	Solid
Purity (HPLC)	>98%
¹ H NMR	Conforms to structure
HRMS	Conforms to structure

Experimental Protocols

Synthesis of PROTAC EGFR Degradar 9 (C6)

The synthesis of **PROTAC EGFR degrader 9 (C6)** involves a multi-step process culminating in the coupling of the EGFR inhibitor moiety, the CRBN E3 ligase ligand, and the linker. The following is a representative synthetic protocol based on established chemical principles for PROTAC synthesis.

Materials:

- EGFR inhibitor with a suitable attachment point (e.g., a primary or secondary amine)
- Linker with terminal reactive groups (e.g., a carboxylic acid and an alkyl halide)
- Pomalidomide-derived CRBN ligand with a reactive handle
- Coupling agents (e.g., HATU, EDCI, HOBt)
- Bases (e.g., DIPEA, triethylamine)
- Solvents (e.g., DMF, DMSO, DCM)

- Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Protocol:

Step 1: Synthesis of the Linker-Pomalidomide Conjugate

- To a solution of the pomalidomide derivative (1 equivalent) in anhydrous DMF, add the linker precursor (e.g., an alkyl halide with a protected carboxylic acid, 1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
- Stir the reaction mixture at room temperature or gentle heating until the reaction is complete as monitored by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
- Deprotect the carboxylic acid group on the linker to yield the free acid.

Step 2: Final Coupling to the EGFR Inhibitor

- To a solution of the Linker-Pomalidomide conjugate (1 equivalent) in anhydrous DMF, add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).
- Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
- Add the EGFR inhibitor (1 equivalent) to the reaction mixture.
- Stir the reaction at room temperature until completion, as monitored by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the final product, **PROTAC EGFR degrader 9** (C6), by preparative HPLC to achieve high purity.

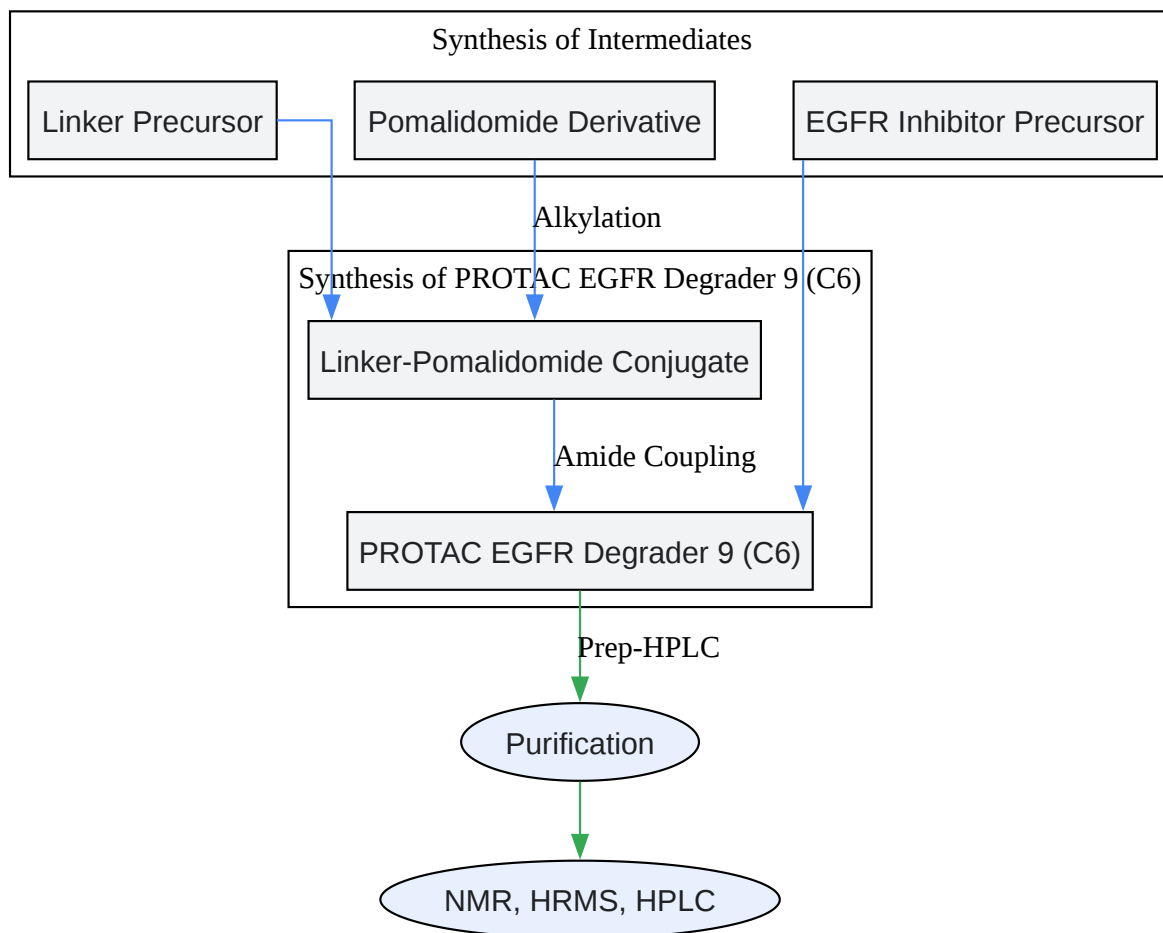
Step 3: Characterization

- Confirm the identity and purity of the final compound using ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Optimization Notes:

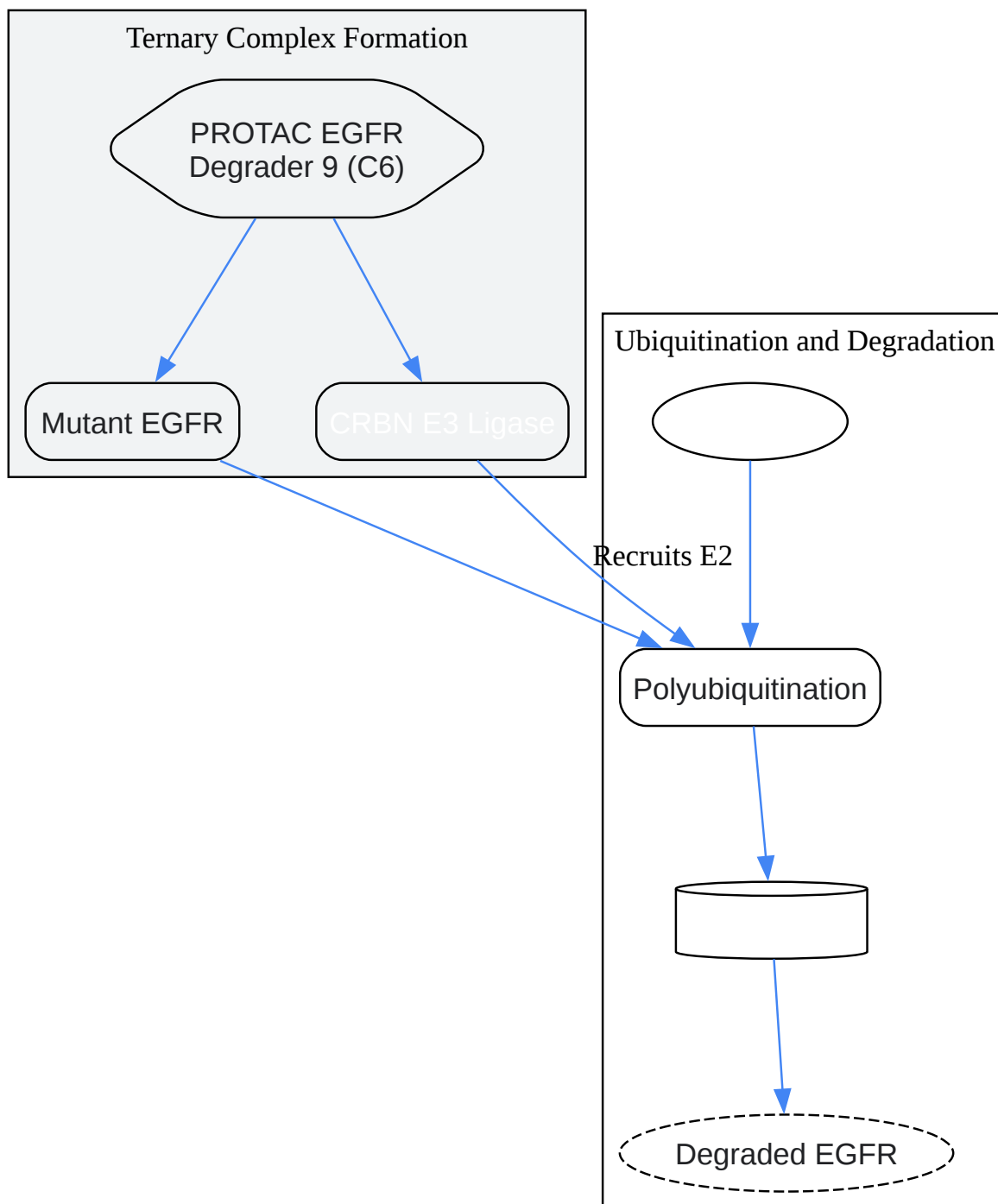
- The choice of coupling agents and bases in the final amide bond formation step can be critical for achieving high yields and minimizing side reactions. A screening of different reagents may be necessary.
- Reaction temperatures and times should be carefully monitored to avoid degradation of the starting materials or product.
- The purification method, particularly the HPLC gradient, may need to be optimized to ensure the removal of all impurities.

Mandatory Visualizations



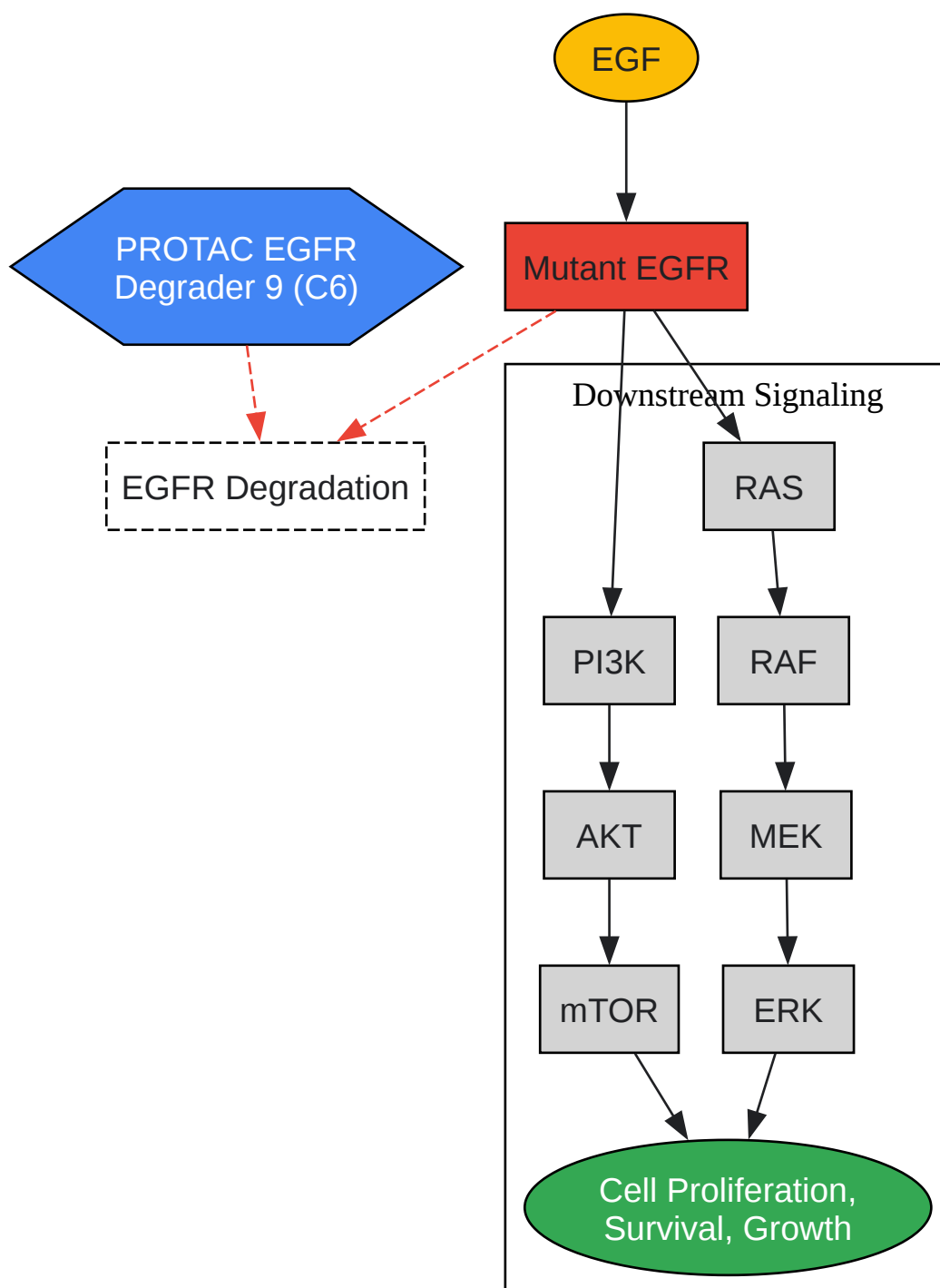
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Caption: Synthetic workflow for **PROTAC EGFR degrader 9 (C6)**.



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Caption: Mechanism of action of **PROTAC EGFR degrader 9 (C6)**.



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Caption: EGFR signaling pathway and the point of intervention.

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